![molecular formula C26H24FN3O3S B1680840 SB-649868 CAS No. 380899-24-1](/img/structure/B1680840.png)
SB-649868
描述
SB-649868 是一种双重食欲素受体拮抗剂,由葛兰素史克公司开发,用于治疗失眠症。食欲素受体在调节睡眠和清醒中起着至关重要的作用。 通过阻断这些受体,this compound 促进睡眠并减少睡眠潜伏期 .
科学研究应用
SB-649868 is a potent, orally-administered, selective OX1/OX2 receptor antagonist being investigated for the treatment of insomnia . Studies in animal models have demonstrated its sleep-promoting effects and a lack of motor impairment following its administration .
Clinical Trials and Study Objectives
The primary objective of clinical trials involving this compound was to assess its acute effects on male subjects with primary insomnia, focusing on objective and subjective sleep parameters, safety and tolerability, and next-day residual effects . Clinical endpoints included daytime cognitive functioning, using tests of alertness, memory, attention, and fine motor control, and subjective sleep quality, using self-reported post-sleep questionnaires . Blood samples were also collected to gather pharmacokinetic characteristics of this compound in subjects with primary insomnia, and to investigate the concentration-response relationship on key sleep parameters .
Study Design
The trials were designed as multicenter, randomized, double-blind, placebo-controlled crossover studies . In one study, 52 male subjects diagnosed with primary insomnia, confirmed by polysomnography, were recruited from nine sleep centers in Germany . Subjects were administered this compound at doses of 10, 30, or 60 mg, or a placebo, 90 minutes before bedtime . Sleep effects were assessed via polysomnography (PSG) over two consecutive nights and through sleep questionnaires completed by the subjects after each night in the sleep laboratory . Safety and tolerability were monitored through adverse event collection, electrocardiograms (ECG), vital signs, and laboratory tests. Next-day residual effects were evaluated using the Digit Symbol Substitution Test and a modified Verbal Learning Memory Test after the second night .
Statistical Analysis
The studies were adequately powered, with statistical justification . For instance, a sample size of 48 patients was deemed sufficient to provide over 99% power to detect a difference between this compound and placebo ≥ 22 minutes in total sleep time (TST), assuming a within-subject standard deviation of 22.44 minutes . Primary statistical analysis was performed on the average of the two nights' primary PSG endpoints (TST, wake after sleep onset (WASO), and latency to persistent sleep (LPS)) collected at each treatment period. A mixed-effect model was applied, with period and treatment as fixed effects and subject as a random effect to derive estimates for mean treatment differences of each active dose from placebo .
Objective Measurements
This compound significantly reduced latency to persistent sleep, wake after sleep onset, and increased total sleep time compared to the placebo . A dose-dependent effect was observed . The administration of this compound was associated with a significantly longer TST than the placebo (P < 0.001 at all doses) and significantly shorter LPS (P < 0.001 at all doses) and WASO (P ≤ 0.001 for 30 and 60 mg) . The estimated differences in TST versus the placebo were +22.4, +49.7, and +69.8 minutes for the 10, 30, and 60 mg doses, respectively . The estimated differences in LPS versus the placebo were -26.1, -33.0, and -43.7 minutes, and in WASO versus the placebo were -18.4 and -29.0 minutes for the 30 and 60 mg doses, respectively .
Sleep Architecture
This compound was associated with a dose-dependent increase of time spent in both stage 2 and REM sleep, without significant differences in other sleep stages . When sleep architecture was analyzed as a percentage of TST, NREM stage 1 and SWS were significantly reduced, while REM sleep was dose-dependently increased . this compound also dose-dependently reduced latency to REM sleep .
Subjective Assessments
The results of subjective sleep assessments were consistent with the objective PSG measures . this compound statistically significantly improved sleep quality compared to the placebo at every dose .
Safety and Tolerability
作用机制
SB-649868 通过选择性阻断食欲素 1 和食欲素 2 受体发挥作用。食欲素是一种神经肽,促进清醒和觉醒。 通过拮抗这些受体,this compound 降低食欲素神经元的活性,从而导致嗜睡增加和清醒减少 . This compound 的分子靶点是食欲素受体,其作用涉及抑制食欲素肽与这些受体的结合,从而调节睡眠-觉醒周期 .
生化分析
Biochemical Properties
SB-649868 is a potent and selective orally active orexin (OX) 1 and OX2 receptor antagonist . It has pKi values of 9.4 and 9.5 at the OX1 and OX2 receptors, respectively . This suggests that this compound has a high affinity for these receptors and can effectively block their activity.
Cellular Effects
This compound has been shown to have significant effects on sleep parameters. In clinical trials, it increased total sleep time and reduced sleep latency . These effects suggest that this compound can influence cellular processes related to sleep regulation, possibly by modulating the activity of orexin receptors.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to orexin receptors OX1 and OX2, thereby antagonizing their activity . This can lead to changes in gene expression and cellular signaling pathways related to sleep regulation.
Temporal Effects in Laboratory Settings
In a phase I clinical trial, this compound was administered in doses up to 80 mg, resulting in significant improvement in sleep latency . This suggests that the effects of this compound can be observed shortly after administration and can last for a significant duration.
Metabolic Pathways
This compound is extensively metabolized, with only negligible amounts excreted unchanged . The principal route of metabolism is via oxidation of the benzofuran ring .
准备方法
SB-649868 的合成涉及多个步骤,从制备关键中间体开始最后几步涉及将噻唑中间体与哌啶衍生物和苯并呋喃酰胺偶联
化学反应分析
相似化合物的比较
SB-649868 属于一类被称为双重食欲素受体拮抗剂的化合物。类似的化合物包括:
阿莫瑞克星: 另一种具有类似促睡眠作用的双重食欲素受体拮抗剂。
菲洛瑞克星: 以其在治疗失眠症和其他睡眠障碍方面的潜力而闻名。
雷姆瑞克星: 获批用于治疗失眠症,其作用机制与 this compound 相似。
舒沃瑞克星: 第一个获得 FDA 批准用于治疗失眠症的食欲素受体拮抗剂
生物活性
SB-649868 is a dual orexin receptor antagonist that has garnered attention for its potential in treating sleep disorders, particularly insomnia. This compound selectively targets the orexin receptors OX1 and OX2, which play crucial roles in regulating wakefulness and sleep. The exploration of this compound's biological activity has been the focus of various studies, highlighting its efficacy in promoting sleep and its safety profile.
This compound functions by antagonizing the orexin receptors, thereby inhibiting the wake-promoting effects of orexin neuropeptides. This mechanism is pivotal in reducing sleep latency and increasing total sleep time (TST), making it a candidate for therapeutic intervention in insomnia.
Key Biological Effects
- Increased Total Sleep Time (TST) : Clinical trials have demonstrated that this compound significantly enhances TST compared to placebo.
- Reduced Latency to Persistent Sleep (LPS) : The compound effectively shortens the time taken to fall asleep.
- Decreased Wake After Sleep Onset (WASO) : It minimizes interruptions during sleep, contributing to better overall sleep quality.
Phase IIa Study
A multicenter, randomized, double-blind, placebo-controlled crossover study was conducted to evaluate the effects of this compound on male subjects with primary insomnia. Key findings include:
- Participants : 52 male subjects diagnosed with primary insomnia.
- Doses : Subjects received doses of 10 mg, 30 mg, and 60 mg of this compound.
- Results :
- TST : Increased by an average of 22.4, 49.7, and 69.8 minutes for the respective doses compared to placebo.
- LPS : Decreased by an average of 26.1, 33.0, and 43.7 minutes.
- WASO : Decreased by an average of 18.4 and 29.0 minutes for the higher doses.
Table 1 summarizes these findings:
Dose (mg) | Increase in TST (min) | Decrease in LPS (min) | Decrease in WASO (min) |
---|---|---|---|
10 | +22.4 | -26.1 | - |
30 | +49.7 | -33.0 | -18.4 |
60 | +69.8 | -43.7 | -29.0 |
Safety and Tolerability
This compound was found to be well-tolerated at doses up to 80 mg, with common side effects including somnolence and fatigue at higher doses. No serious adverse events were reported, reinforcing its safety profile for short-term use.
EEG and Sleep Architecture
Research has shown that this compound affects sleep architecture positively by increasing non-REM and REM sleep duration while altering EEG power spectra during these phases.
EEG Findings
In a study assessing EEG patterns:
- Non-REM sleep showed increased power in lower frequency bands.
- REM sleep duration was significantly extended.
These changes suggest that this compound not only promotes sleep but also enhances its quality by supporting essential sleep stages.
属性
IUPAC Name |
N-[[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-16-29-23(24(34-16)17-8-10-18(27)11-9-17)26(32)30-13-3-2-5-19(30)15-28-25(31)21-6-4-7-22-20(21)12-14-33-22/h4,6-12,14,19H,2-3,5,13,15H2,1H3,(H,28,31)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXIUGNEAIHSBI-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCCC3CNC(=O)C4=C5C=COC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCC[C@H]3CNC(=O)C4=C5C=COC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191491 | |
Record name | SB 649868 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380899-24-1 | |
Record name | N-[[(2S)-1-[[5-(4-Fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380899-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB 649868 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380899241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-649868 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SB 649868 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-649868 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L1V1K2M4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。